Physicochemical properties of 1-(Azetidin-3-yl)-3-fluoroazetidine
Physicochemical properties of 1-(Azetidin-3-yl)-3-fluoroazetidine
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Azetidin-3-yl)-3-fluoroazetidine
Authored by a Senior Application Scientist
Abstract
Novel chemical scaffolds are the lifeblood of modern drug discovery, offering pathways to unexplored chemical space and new intellectual property. The azetidine moiety, a strained four-membered heterocycle, is increasingly utilized as a versatile building block to impart desirable properties such as improved solubility and metabolic stability. This guide focuses on the specific, albeit currently under-documented, molecule 1-(Azetidin-3-yl)-3-fluoroazetidine . Due to the absence of extensive published data on this compound, this document serves as a comprehensive methodological framework for its complete physicochemical characterization. We will proceed as if we are characterizing this molecule for the first time, providing not just protocols, but the strategic rationale behind the experimental choices—a critical perspective for researchers in drug development.
Introduction: The Strategic Value of the Scaffold
The molecule 1-(Azetidin-3-yl)-3-fluoroazetidine combines three key structural motifs of high interest in medicinal chemistry:
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Azetidine Ring: A saturated four-membered nitrogen heterocycle, it serves as a rigid, three-dimensional scaffold. Its strained nature can lead to interesting conformational properties and vectoral exits for substitution.
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Spirocyclic-like Linkage: The direct connection between the two azetidine rings creates a compact and rigid core, which can be advantageous for optimizing binding to protein targets by reducing the entropic penalty of binding.
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Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in drug design to modulate pKa, improve metabolic stability (by blocking sites of oxidation), and enhance binding affinity through favorable electrostatic interactions.
Given this unique combination, a thorough understanding of the molecule's fundamental physicochemical properties is not merely academic; it is the foundation upon which its potential as a drug candidate is built. This guide outlines the critical path for determining its ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility.
Molecular Identity and Calculated Properties
Before empirical work can begin, we establish the molecule's basic identity.
| Property | Value | Source |
| IUPAC Name | 1-(Azetidin-3-yl)-3-fluoroazetidine | - |
| Molecular Formula | C₆H₁₁FN₂ | Calculated |
| Molecular Weight | 130.17 g/mol | Calculated |
| SMILES | C1C(CN1)N2CC(C2)F | Calculated |
| CAS Number | Not assigned | - |
The structure contains two secondary amine nitrogen atoms, both of which are expected to be basic and protonated at physiological pH. The fluorine atom's electron-withdrawing nature is expected to lower the basicity (pKa) of the nitrogen in its ring compared to the unsubstituted azetidine ring.
Foundational Analysis: Ionization Constant (pKa) Determination
Expertise & Causality: The pKa is the most critical parameter to determine first, as it dictates the ionization state of the molecule at any given pH.[1][2] This charge state directly influences every other key property, including solubility, lipophilicity (LogD), membrane permeability, and target binding.[1][3] For 1-(Azetidin-3-yl)-3-fluoroazetidine, we anticipate two pKa values corresponding to the two basic nitrogen atoms. Potentiometric titration is a robust and highly accurate method for this determination.
Protocol 3.1: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system by calibrating the electrode with known standards and including a reference compound with a known pKa to ensure system suitability.
Methodology:
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Preparation:
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Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of 0.15 M KCl solution to maintain constant ionic strength.
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Prepare a standardized titrant solution of 0.1 M HCl and 0.1 M KOH.
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Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel (25°C or 37°C) under a gentle stream of nitrogen to prevent CO₂ ingress.
-
Begin titration with 0.1 M HCl, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition has stabilized. Continue well past the expected equivalence points.
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Once the acidic titration is complete, perform a back-titration with 0.1 M KOH, again recording pH after each addition, until the solution is fully basic.
-
-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points are identified as the peaks in the first derivative plot.
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The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the two pKa values can be determined from the distinct inflection points on the curve.
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Lipophilicity Profile: LogP and LogD Assessment
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4] We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (typically 7.4), which accounts for both neutral and ionized forms. The "shake-flask" method is the gold standard for its accuracy at equilibrium, while RP-HPLC provides a high-throughput alternative for early discovery.[5][6]
Protocol 4.1: Shake-Flask LogP/LogD Determination (Gold Standard)
Methodology:
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System Preparation:
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Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
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Mutually saturate the two phases by mixing them vigorously for 24 hours, then allowing them to separate completely.[7]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
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In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Include a control compound with a known LogP value to validate the experiment.
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Seal the vial and shake gently on a flatbed shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Phase Separation & Analysis:
-
Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS/MS.
-
-
Calculation:
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LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Caption: Workflow for the gold-standard Shake-Flask method.
Aqueous Solubility: Kinetic vs. Thermodynamic
Expertise & Causality: Poor solubility is a primary cause of compound failure in drug development.[8] It can lead to unreliable bioassay results, poor absorption, and formulation challenges.[8][9] It is crucial to distinguish between two types of solubility:
-
Kinetic Solubility: Measures how much of a compound, added from a DMSO stock, remains in solution after a short incubation. This high-throughput assay is ideal for early discovery to quickly flag problematic compounds.[9][10][11] However, it can overestimate true solubility due to the formation of supersaturated solutions.[12]
-
Thermodynamic Solubility: Measures the true equilibrium solubility of the solid compound in a buffer. It is more time- and material-intensive but provides the definitive value needed for lead optimization and pre-formulation.[8][13][14]
Protocol 5.1: High-Throughput Kinetic Solubility Assay
Methodology (Nephelometric Method):
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Include a positive control (known soluble compound) and a negative control (known insoluble compound).
-
-
Assay Execution:
-
Using a liquid handler, perform a serial dilution of the DMSO stock directly into the buffer-filled plate. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[10][15]
-
-
Detection & Analysis:
-
Measure the light scattering in each well using a nephelometer or the turbidity using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the buffer-only wells, indicating the point of precipitation.
-
Caption: High-throughput kinetic solubility determination workflow.
Protocol 5.2: Thermodynamic (Equilibrium) Solubility Assay
Methodology (Shake-Flask Method):
-
Preparation:
-
Add an excess amount of the solid (powder) test compound to a series of vials, ensuring a visible amount of solid remains undissolved.
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0 to assess pH-dependent solubility).
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to stand so that excess solid can settle.
-
Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and sample the supernatant to remove all undissolved particles.
-
-
Analysis & Calculation:
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
The resulting concentration is the thermodynamic solubility at that specific pH and temperature.
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Summary and Implications
A comprehensive physicochemical profile is the cornerstone of successful drug development. For a novel scaffold like 1-(Azetidin-3-yl)-3-fluoroazetidine, the methodologies described herein provide a robust framework for generating the critical data needed to assess its potential. The interplay between pKa, lipophilicity, and solubility will ultimately govern its biological behavior and guide future optimization efforts. By rigorously applying these self-validating protocols, researchers can make informed decisions, mitigate risks, and accelerate the journey from a promising molecule to a viable drug candidate.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
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Bhattachar, S. N., et al. (2012). In vitro solubility assays in drug discovery. PubMed.
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Protocols.io. (2025). In-vitro Thermodynamic Solubility.
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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Evotec. Thermodynamic Solubility Assay.
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BioDuro. ADME Solubility Assay.
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PubChem. 1-(3-Fluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone.
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Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.
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ACD/Labs. LogP—Making Sense of the Value.
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Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.
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ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
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ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.
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National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods.
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TU Wien's reposiTUm. (2022). Prediction of pKa values of small molecules via graph neural networks.
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